

# Application Note: Quantitative Analysis of Montelukast Dicyclohexylamine by UV-Vis Spectrophotometry

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## Compound of Interest

Compound Name: *Montelukast dicyclohexylamine*

Cat. No.: *B8056610*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies.[1][2] **Montelukast dicyclohexylamine** is a salt form of Montelukast.[3][4][5][6] Accurate and precise quantitative analysis is crucial for quality control in pharmaceutical formulations. This application note details a validated UV-Vis spectrophotometric method for the quantification of **Montelukast dicyclohexylamine**. The method is simple, rapid, and cost-effective, making it suitable for routine analysis. The validation of the analytical procedure is based on the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]

## Principle

The quantitative determination of Montelukast is based on the measurement of its absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

## Experimental

A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette was used for all absorbance measurements.

- **Montelukast dicyclohexylamine** reference standard
- Methanol (AR grade)
- Ethanol (AR grade)
- Sodium Hydroxide (NaOH)
- Distilled water

Various solvents have been reported for the UV-Vis analysis of Montelukast, including methanol, ethanol, and 0.1N NaOH.[1][11] Methanol is a common choice due to the good solubility of Montelukast and its UV transparency in the analytical wavelength range.

## Experimental Protocols

- **Preparation of Standard Solution:** Accurately weigh 10 mg of **Montelukast dicyclohexylamine** reference standard and dissolve it in a 100 mL volumetric flask with methanol. This will give a stock solution of 100 µg/mL of **Montelukast dicyclohexylamine**.
- **Working Standard Solution:** From the stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute with methanol to obtain a concentration of 10 µg/mL.
- **UV Spectrum Scan:** Scan the working standard solution from 200 nm to 400 nm against methanol as a blank.
- **λ<sub>max</sub> Determination:** The wavelength at which maximum absorbance is observed is the λ<sub>max</sub>. The reported λ<sub>max</sub> for Montelukast varies depending on the solvent, with common values being around 243 nm, 270 nm, 285 nm, and 345 nm.[1][11][12][13]
- **Serial Dilutions:** From the 100 µg/mL stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 5-30 µg/mL.
- **Absorbance Measurement:** Measure the absorbance of each dilution at the predetermined λ<sub>max</sub> using methanol as a blank.

- **Plotting the Curve:** Plot a graph of absorbance versus concentration. The curve should be linear, and the regression equation and correlation coefficient ( $r^2$ ) should be determined. A correlation coefficient close to 0.999 indicates good linearity.[\[11\]](#)
- **Sample Preparation:** Prepare a sample solution of **Montelukast dicyclohexylamine** in methanol, ensuring the final concentration falls within the linearity range of the calibration curve.
- **Absorbance Measurement:** Measure the absorbance of the sample solution at the  $\lambda_{\text{max}}$  against methanol as a blank.
- **Concentration Calculation:** Determine the concentration of **Montelukast dicyclohexylamine** in the sample solution using the regression equation from the calibration curve.

## Method Validation

The analytical method was validated according to ICH guidelines for the following parameters:

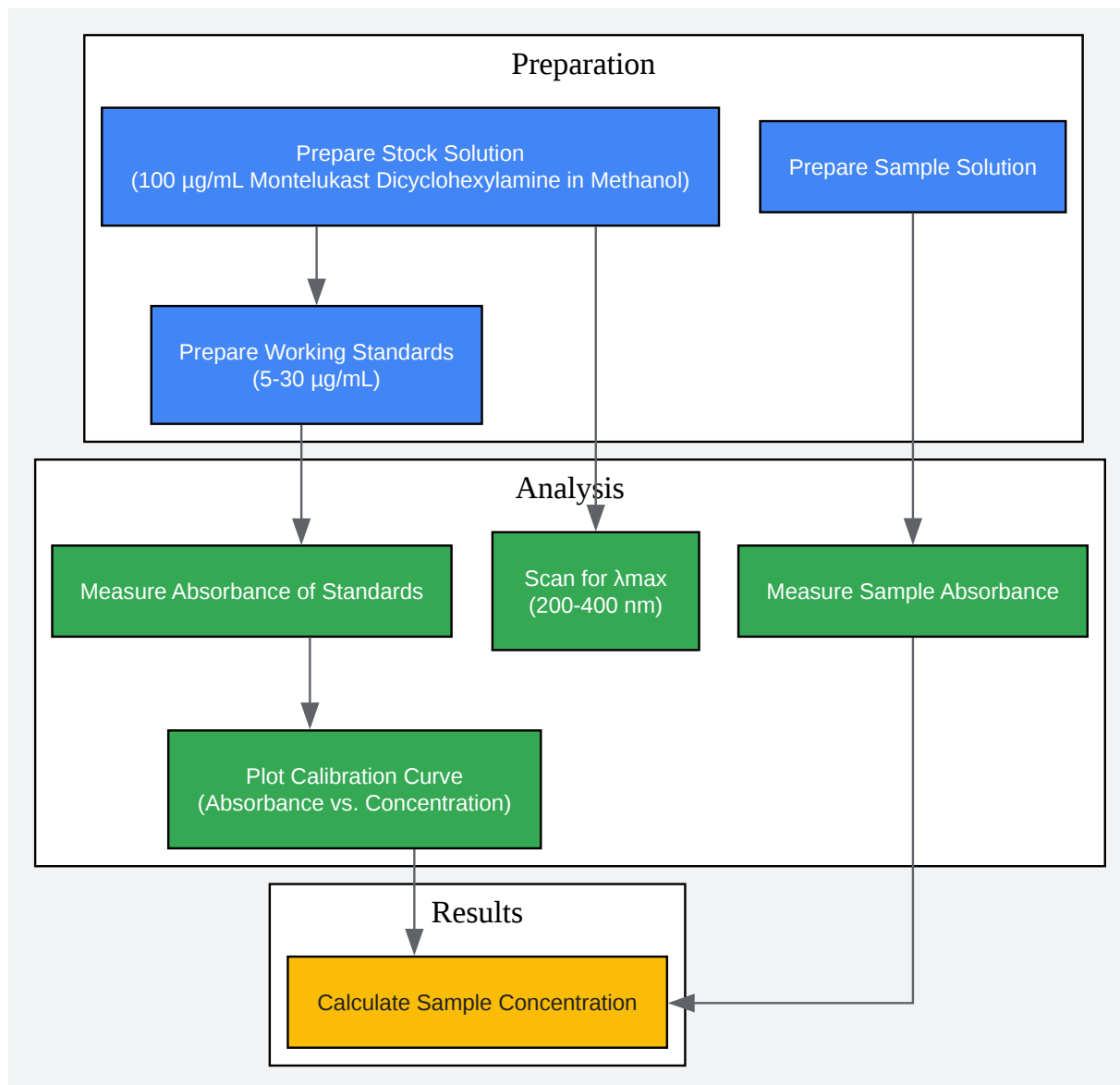
- **Linearity:** The ability of the method to elicit test results that are directly proportional to the analyte concentration.
- **Accuracy:** The closeness of the test results to the true value, often determined by recovery studies.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- **Specificity:** The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

## Data Presentation

The following tables summarize the quantitative data obtained from various studies on the UV-Vis spectrophotometric analysis of Montelukast.

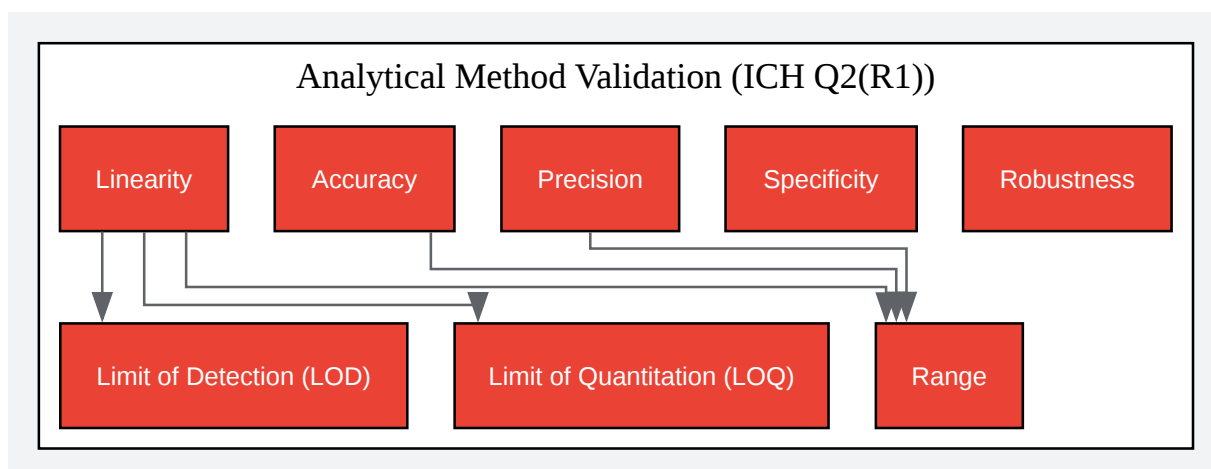
Parameter	Reported Values
$\lambda_{\text{max}}$	243 nm (in 0.1N NaOH)[1], 270 nm[12], 285 nm[13], 345 nm (in Alcohol)[11]
Linearity Range ( $\mu\text{g/mL}$ )	2-10[1], 5-30[11], 5-45[12], 10-50[14]
Correlation Coefficient ( $r^2$ )	0.999[11], 0.999054[1], 0.9994[12], 0.9986[14]
Accuracy (% Recovery)	99.6% - 102%[1], Within the range of 99%-101%[14]
Precision (%RSD)	< 2.0%[11][12]
Assay (%)	99.08% - 100.50%[11], 99.30801%[1]

## Visualizations



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Caption: Experimental workflow for UV-Vis analysis.



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Caption: Key parameters for method validation.

## Conclusion

The UV-Vis spectrophotometric method described is a simple, accurate, and precise method for the quantitative analysis of **Montelukast dicyclohexylamine** in bulk and pharmaceutical dosage forms. The method is validated as per ICH guidelines and is suitable for routine quality control analysis.

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